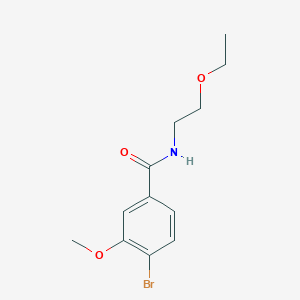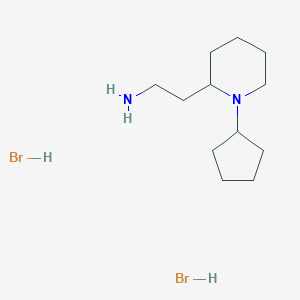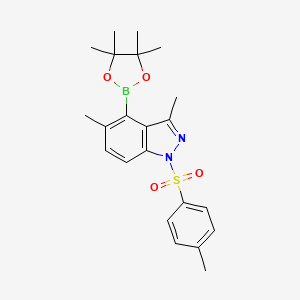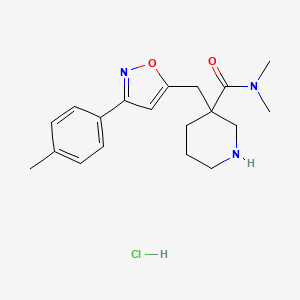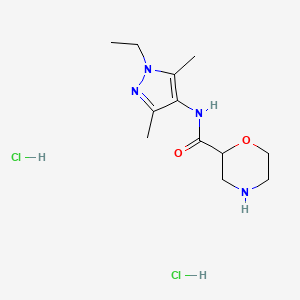
Morpholine-2-carboxylic acid (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-amide dihydrochloride
Overview
Description
Morpholine-2-carboxylic acid (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-amide dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a carboxylic acid group, and a pyrazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine-2-carboxylic acid (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-amide dihydrochloride typically involves multiple steps, starting with the preparation of the morpholine ring and the pyrazole moiety. The following is a general outline of the synthetic route:
Formation of Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride, under controlled conditions.
Synthesis of Pyrazole Moiety: The pyrazole ring is formed by the condensation of hydrazine with a 1,3-diketone, followed by alkylation to introduce the ethyl and methyl groups.
Coupling Reaction: The morpholine ring and the pyrazole moiety are then coupled through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Morpholine-2-carboxylic acid (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-amide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the morpholine or pyrazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, HOBt
Bases: Triethylamine, sodium hydroxide
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Amines
Substitution Products: Various substituted morpholine or pyrazole derivatives
Scientific Research Applications
Morpholine-2-carboxylic acid (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-amide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its therapeutic potential, including its use as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of Morpholine-2-carboxylic acid (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-amide dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds with similar morpholine rings, such as morpholine-4-carboxylic acid derivatives.
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 1-phenyl-3-methyl-1H-pyrazol-5-amine.
Uniqueness
Morpholine-2-carboxylic acid (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-amide dihydrochloride stands out due to the combination of its morpholine and pyrazole moieties, which confer unique chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to compounds with only one of these features.
Properties
IUPAC Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)morpholine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2.2ClH/c1-4-16-9(3)11(8(2)15-16)14-12(17)10-7-13-5-6-18-10;;/h10,13H,4-7H2,1-3H3,(H,14,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELZCTBRWNRXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2CNCCO2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


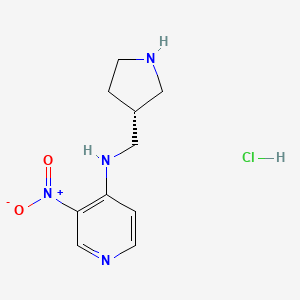

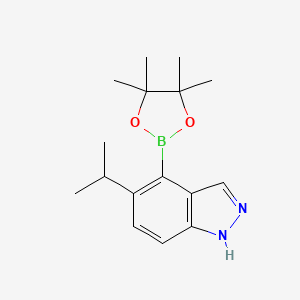
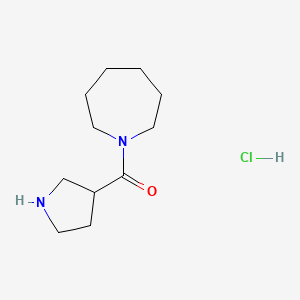
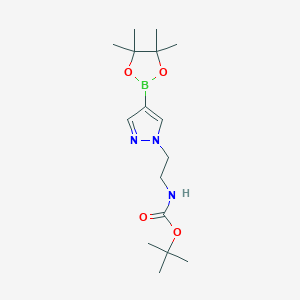

![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402331.png)
